
5-Fluorooctane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluorooctane-2,6-dione, also known as 5-Fluoro-2,6-dioxooctane, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This chemical compound is a fluorinated diketone that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
5-Fluorooctane-2,6-dione has been used in various scientific research applications. One of the most significant applications of this compound is in the field of organic synthesis. It has been used as a reagent in the synthesis of various organic compounds. Additionally, it has been used as a starting material in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Fluorooctane-2,6-dione is not well understood. However, it is believed that this compound acts as an electrophile and reacts with nucleophiles such as amines and alcohols. This reaction leads to the formation of a stable adduct.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Fluorooctane-2,6-dione have not been extensively studied. However, it has been reported that this compound exhibits antitumor activity. It has also been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Fluorooctane-2,6-dione in lab experiments is its high purity and yield. Additionally, it is a relatively stable compound that can be stored for long periods of time. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 5-Fluorooctane-2,6-dione. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in the field of medicine, such as the development of new antitumor agents. Additionally, the biochemical and physiological effects of this compound could be further studied to gain a better understanding of its potential applications.
Synthesemethoden
The synthesis of 5-Fluorooctane-2,6-dione has been achieved using different methods. One of the most common methods involves the reaction of 5-fluoropentan-2-one with ethyl acetoacetate in the presence of sodium ethoxide. Another method involves the reaction of 5-fluoropentan-2-one with malonic acid in the presence of sodium ethoxide. These methods have been used to obtain 5-Fluorooctane-2,6-dione with high purity and yield.
Eigenschaften
CAS-Nummer |
102283-30-7 |
|---|---|
Produktname |
5-Fluorooctane-2,6-dione |
Molekularformel |
C8H13FO2 |
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
5-fluorooctane-2,6-dione |
InChI |
InChI=1S/C8H13FO2/c1-3-8(11)7(9)5-4-6(2)10/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
PNDCDHWBMKMFSD-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CCC(=O)C)F |
Kanonische SMILES |
CCC(=O)C(CCC(=O)C)F |
Synonyme |
2,6-Octanedione, 5-fluoro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



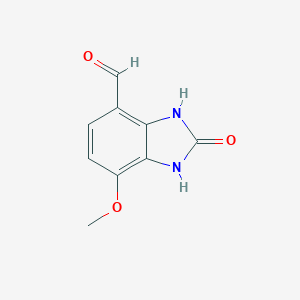

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)

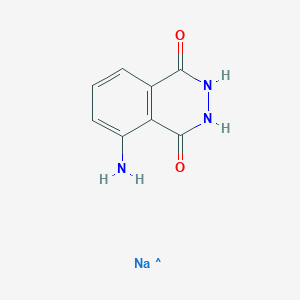

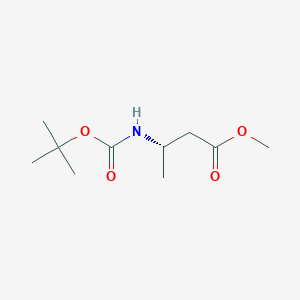
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)


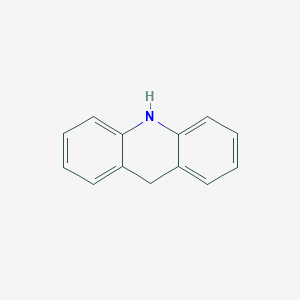

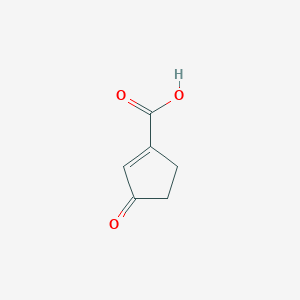
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)